Oplopanone

Übersicht

Beschreibung

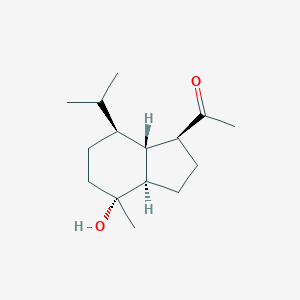

Oplopanone is a chemical compound, specifically a sesquiterpenoid . It is also known as (-)-Oplopanone and 10alpha-Hydroxyoplopan-4-one .

Synthesis Analysis

The synthesis of Oplopanone involves complex chemical reactions. A study on the total synthesis of Oplopanone discusses the addition of a second double bond to make the cyclohexadiene chromophore needed for the photochemical rearrangement .Molecular Structure Analysis

Oplopanone has a molecular formula of C15H26O2 . Its structure includes a cyclohexadiene ring, which is crucial for its synthesis . The 3D structure of Oplopanone can be viewed using specific software .Physical And Chemical Properties Analysis

The physical and chemical properties of Oplopanone are not extensively documented. Generally, such properties include color, density, hardness, and melting and boiling points .Wissenschaftliche Forschungsanwendungen

Phytochemistry

Oplopanone is a type of sesquiterpenoid, a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 . It has been discovered in the rhizomes of Homalomena occulta, a plant used in traditional Chinese medicine .

Application

Oplopanone is one of the compounds that contribute to the medicinal properties of Homalomena occulta. This plant has been used for the treatment of rheumatoid arthritis, strengthening tendons and bones, and invigorating the kidney and liver .

Methods of Application

The rhizomes of Homalomena occulta are extracted with 88% ethanol/water. The extract is then purified using diverse chromatographic methods, including silica gel and LH-20, to isolate the oplopanone sesquiterpenoids .

Results or Outcomes

The investigation led to the isolation and structural elucidation of six oplopanane sesquiterpenoids, including four new ones and one 3,5-seco-oplopanane .

Ethnobotany

Oplopanax horridus, also known as Devil’s club, is a North American botanical that contains Oplopanone .

Application

Oplopanax horridus is used by the indigenous people native to the Pacific Northwest of North America for various medical conditions. It is also used during spiritual practices to cleanse and protect against supernatural entities, fight witchcraft, and is used by shaman in a variety of ceremonial practices .

Methods of Application

The specific methods of application for Oplopanax horridus in traditional medicine and spiritual practices are not detailed in the source. However, it is likely that different parts of the plant are used in different ways depending on the specific use .

Results or Outcomes

While the specific outcomes of these uses are not detailed in the source, the continued use of Oplopanax horridus by indigenous peoples suggests that they have found it to be effective .

Anticancer Research

Oplopanax horridus, which contains Oplopanone, has shown promise in anticancer research .

Application

The most extensive pharmacological research that has been performed on Oplopanax horridus has involved its anticancer abilities . Nerolidol, a constituent of Oplopanax horridus extracts, was shown to inhibit azoxymethane-induced neoplasia of the large bowel in male F344 rats .

Methods of Application

The specific methods of application for Oplopanax horridus in anticancer research are not detailed in the source. However, it is likely that extracts of the plant are used in laboratory settings .

Results or Outcomes

While the specific outcomes of these uses are not detailed in the source, the research shows promise for the future usage perspectives of Oplopanax horridus .

Chemical Transformation

Oplopanone has been used in chemical transformation studies .

Application

Three new oplopananes were obtained by chemical transformation .

Methods of Application

The specific methods of application for Oplopanone in chemical transformation studies are not detailed in the source. However, it is likely that Oplopanone is used as a starting material in laboratory settings .

Results or Outcomes

The chemical transformation led to the isolation and structural elucidation of three new oplopananes .

Antibacterial Research

Oplopanax horridus, which contains Oplopanone, has shown promise in antibacterial research .

Application

The antibacterial effects of polyynes, a constituent of Oplopanax horridus extracts, have been reported .

Methods of Application

The specific methods of application for Oplopanax horridus in antibacterial research are not detailed in the source. However, it is likely that extracts of the plant are used in laboratory settings .

Results or Outcomes

Diabetes Research

Oplopanax horridus, which contains Oplopanone, has shown promise in diabetes research .

Application

More research is needed in order to determine the effects of Oplopanax horridus on blood sugar .

Methods of Application

The specific methods of application for Oplopanax horridus in diabetes research are not detailed in the source. However, it is likely that extracts of the plant are used in laboratory settings .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-[(1S,3aR,4R,7S,7aS)-4-hydroxy-4-methyl-7-propan-2-yl-1,2,3,3a,5,6,7,7a-octahydroinden-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-9(2)11-7-8-15(4,17)13-6-5-12(10(3)16)14(11)13/h9,11-14,17H,5-8H2,1-4H3/t11-,12+,13+,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXJHVQYKOJBBN-NJVJYBDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(C2C1C(CC2)C(=O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]([C@H]2[C@H]1[C@H](CC2)C(=O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172633 | |

| Record name | Oplopanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oplopanone | |

CAS RN |

1911-78-0 | |

| Record name | (-)-Oplopanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1911-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oplopanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001911780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oplopanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

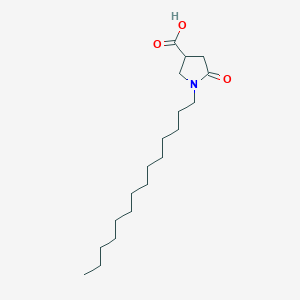

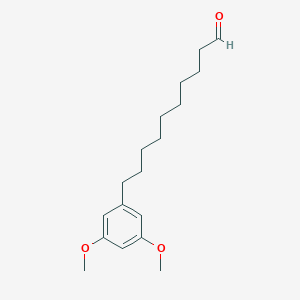

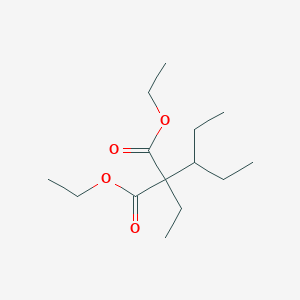

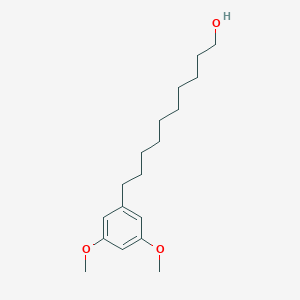

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene](/img/structure/B155939.png)

![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride](/img/structure/B155941.png)